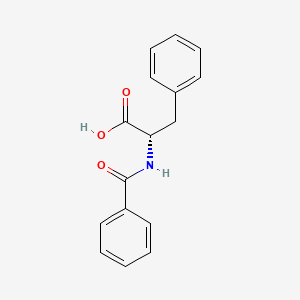

Benzoyl-L-phenylalanine

Description

N-Benzoyl-l-phenylalanine has been reported in Penicillium brevicompactum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313598 | |

| Record name | Benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-22-5 | |

| Record name | Benzoyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S304JL9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual Utility of Benzoyl-L-phenylalanine in Biochemical Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Benzoyl-L-phenylalanine in biochemistry, with a particular focus on its two primary isomeric forms: N-Benzoyl-L-phenylalanine and p-Benzoyl-L-phenylalanine. These compounds, while structurally similar, possess distinct functionalities that render them valuable tools in enzyme inhibition studies and the elucidation of complex biomolecular interactions. This document provides a comprehensive overview of their mechanisms of action, quantitative data on their biochemical activity, detailed experimental protocols for their application, and visual representations of relevant pathways and workflows.

N-Benzoyl-L-phenylalanine: An Inhibitor of Aromatic Amino Acid Biosynthesis

N-Benzoyl-L-phenylalanine is recognized in biochemistry primarily for its role as an inhibitor of chorismate mutase-prephenate dehydrogenase, a key bifunctional enzyme in the shikimate pathway responsible for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[1][2] By targeting this pathway, which is absent in mammals, N-Benzoyl-L-phenylalanine and its derivatives present potential as selective antimicrobial agents.

Mechanism of Action

N-Benzoyl-L-phenylalanine acts as a competitive inhibitor of chorismate mutase-prephenate dehydrogenase. The benzoyl group attached to the amino group of phenylalanine mimics the structure of the substrate, chorismate, or the product, prephenate, allowing it to bind to the active site of the enzyme. This binding event precludes the entry of the natural substrate, thereby inhibiting the downstream synthesis of phenylalanine and tyrosine.

Quantitative Inhibition Data

Table 1: Known Inhibitors of Chorismate Mutase-Prephenate Dehydrogenase

| Compound | Organism | Inhibition Type | Reference |

| N-toluene-p-sulphonyl-L-phenylalanine | Escherichia coli | Competitive | [3] |

| N-benzenesulphonyl-L-phenylalanine | Escherichia coli | Competitive | [3] |

| N-benzyloxycarbonyl-L-phenylalanine | Escherichia coli | Competitive | [3] |

Experimental Protocol: Synthesis of N-Benzoyl-L-phenylalanine

This protocol describes a common method for the synthesis of N-Benzoyl-L-phenylalanine.

Materials:

-

L-phenylalanine

-

Benzoyl chloride

-

1 N Sodium hydroxide (NaOH) solution

-

5 N Hydrochloric acid (HCl)

-

Acetone

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Dissolve L-phenylalanine in 1 N NaOH solution in a beaker placed in an ice bath to maintain a temperature of 2-5°C.

-

While vigorously stirring, simultaneously and slowly add benzoyl chloride and an equivalent amount of 1 N NaOH solution. The addition should be dropwise to control the reaction temperature and maintain a slightly alkaline pH.

-

Continue stirring in the ice bath for 2-3 hours after the addition is complete.

-

After the reaction period, acidify the solution to approximately pH 4 using 5 N HCl. This will precipitate the N-benzoyl-L-phenylalanine.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water followed by cold acetone to remove impurities.

-

Dry the purified N-benzoyl-L-phenylalanine product. The expected yield is typically high.

p-Benzoyl-L-phenylalanine (pBpa): A Photo-Crosslinking Probe for Mapping Molecular Interactions

p-Benzoyl-L-phenylalanine (pBpa) is a photoreactive, unnatural amino acid that has become an indispensable tool for investigating protein-protein and protein-nucleic acid interactions in their native cellular environment.[4] Its utility lies in its ability to be genetically incorporated into a protein of interest and, upon activation with UV light, to form a covalent bond with nearby molecules.

Mechanism of Photo-Crosslinking

The benzophenone moiety of pBpa is the key to its photoreactivity. Upon exposure to UV light at approximately 350-365 nm, the carbonyl group of the benzophenone undergoes an n → π* transition, forming a reactive triplet diradical. This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link between the pBpa-containing protein and its interacting partner.[5] This process allows for the "capture" of transient or weak interactions for subsequent identification and analysis.

Figure 1. The photochemical activation and crosslinking mechanism of p-Benzoyl-L-phenylalanine (pBpa).

Genetic Incorporation of pBpa

The site-specific incorporation of pBpa into a target protein is achieved through the use of an expanded genetic code. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa and does not cross-react with endogenous amino acids and tRNAs. The gene for the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired position. When this engineered gene is expressed in a host organism (e.g., E. coli, yeast, or mammalian cells) that also expresses the orthogonal synthetase and tRNA, pBpa is incorporated at the amber codon site.

Figure 2. A simplified workflow for the genetic incorporation of p-Benzoyl-L-phenylalanine (pBpa) into a target protein.

Quantitative Analysis of Crosslinking Efficiency

The efficiency of pBpa-mediated crosslinking can be influenced by several factors, including the proximity and orientation of the interacting molecules, and the chemical environment. Recent studies have shown that the use of halogenated pBpa analogs can significantly increase crosslinking yields.

Table 2: Relative Crosslinking Efficiency of Halogenated pBpa Analogs

| pBpa Analog | Relative Fold Change in Crosslinking Yield (vs. pBpa) |

| p-benzoyl-L-phenylalanine (pBpa) | 1.0 |

| p-(p-fluorobenzoyl)-L-phenylalanine | ~2.5 |

| p-(p-chlorobenzoyl)-L-phenylalanine | ~3.0 |

| p-(p-bromobenzoyl)-L-phenylalanine | ~3.5 |

| p-(m-fluorobenzoyl)-L-phenylalanine | ~1.5 |

Data adapted from a study on the in vitro crosslinking of the Med25-VP16 protein-protein interaction.[5][6]

Experimental Protocol: In Vitro Photo-Crosslinking and Analysis

This protocol outlines a general procedure for in vitro photo-crosslinking using a purified pBpa-containing protein.

Materials:

-

Purified pBpa-containing protein ("bait")

-

Purified potential interacting protein ("prey")

-

Phosphate-buffered saline (PBS) or other suitable reaction buffer

-

UV lamp with an emission maximum around 365 nm (e.g., a handheld UV lamp or a crosslinker instrument)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Antibodies specific to the bait and/or prey proteins

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Binding Reaction: Incubate the pBpa-containing bait protein with the prey protein in a suitable buffer for a time sufficient to allow for complex formation. The optimal concentrations and incubation time should be determined empirically.

-

UV Irradiation: Expose the protein mixture to UV light (365 nm) on ice for a specified duration (e.g., 15-60 minutes). The optimal exposure time should be determined to maximize crosslinking while minimizing potential photodamage.

-

SDS-PAGE Analysis: Denature the samples by boiling in SDS-PAGE loading buffer and resolve the proteins on an SDS-PAGE gel. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the bait-prey complex.

-

Western Blotting: Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose) and probe with antibodies specific to the bait and/or prey proteins to confirm the identity of the crosslinked complex.

-

Quantification: Densitometry analysis of the Western blot bands using software like ImageJ can be used to quantify the crosslinking efficiency. The intensity of the crosslinked band is compared to the intensity of the un-crosslinked bait protein band.

Application in Elucidating Signaling Pathways: The EGF Receptor

pBpa has been instrumental in dissecting protein-protein interactions within complex signaling cascades. For example, it has been used to map the interaction between the epidermal growth factor (EGF) receptor and its downstream signaling partners, such as the adaptor protein Grb2. By incorporating pBpa into specific domains of the EGF receptor, researchers can identify direct and transient binding partners upon EGF stimulation, providing a snapshot of the active signaling complex.

Figure 3. A conceptual diagram illustrating the use of pBpa to capture the interaction between the EGF receptor and Grb2.

Conclusion

This compound, in its N- and p-isomeric forms, offers a powerful and versatile toolkit for biochemical research. N-Benzoyl-L-phenylalanine serves as a valuable inhibitor for studying and potentially targeting the essential aromatic amino acid biosynthesis pathway in various pathogens. In parallel, p-benzoyl-L-phenylalanine provides an elegant and robust method for elucidating the intricate networks of protein-protein and protein-nucleic acid interactions that govern cellular processes. The continued development and application of these compounds, including the use of more efficient derivatives and advanced analytical techniques, will undoubtedly continue to advance our understanding of fundamental biological mechanisms and aid in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of N-benzoyl-L-phenylalanine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and key applications of N-benzoyl-L-phenylalanine. This derivative of the essential amino acid L-phenylalanine serves as a crucial intermediate in organic synthesis and has applications in biochemical research and drug discovery.

Core Physical and Chemical Properties

N-benzoyl-L-phenylalanine is a white crystalline solid.[1] It is an N-acyl-L-phenylalanine, where a benzoyl group is attached to the amino group of L-phenylalanine.[2] This modification imparts specific chemical characteristics that are leveraged in various scientific applications.

General Properties

The fundamental physical and chemical properties of N-benzoyl-L-phenylalanine are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₃ | [2][3] |

| Molecular Weight | 269.29 g/mol | [2][3] |

| CAS Number | 2566-22-5 | [2][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 141-141.5 °C | [5][6] |

| Boiling Point | 532 °C at 760 mmHg | [1] |

| IUPAC Name | (2S)-2-benzamido-3-phenylpropanoic acid | [2] |

Solubility

N-benzoyl-L-phenylalanine is soluble in some organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] Detailed solubility information is presented below.

| Solvent | Concentration | Observation |

| DMSO | ≥ 2.5 mg/mL (9.28 mM) | Clear solution |

| PEG300/Tween-80/Saline | 2.5 mg/mL | A clear solution can be prepared by adding 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL PEG300, mixing, adding 50 µL Tween-80, mixing, and then adding 450 µL Saline. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-benzoyl-L-phenylalanine are critical for its application in research and development.

Synthesis of N-Benzoyl-L-phenylalanine

Several methods for the synthesis of N-benzoyl-L-phenylalanine have been reported. Two common procedures are detailed below.

Method 1: Schotten-Baumann Reaction

This classic method involves the acylation of L-phenylalanine with benzoyl chloride in the presence of a base.

-

Reactants:

-

d,l-phenylalanine (165 g)

-

1 N Sodium Hydroxide (1100 ml + 1000 ml)

-

Benzoyl chloride (146 g)

-

5 N Hydrochloric acid

-

-

Procedure:

-

A solution of 165 g of d,l-phenylalanine in 1100 ml of 1 N sodium hydroxide is prepared.

-

Simultaneously, 1000 ml of 1 N sodium hydroxide and 146 g of benzoyl chloride are added over a period of 1 hour while maintaining the temperature at 2-5°C.

-

The reaction mixture is stirred for 3 hours at 5-10°C.

-

The solution is then acidified to pH 4 with 5 N hydrochloric acid.

-

The resulting precipitate is collected, washed with water and acetone, and dried.

-

-

Yield: 234.5 g (87%) of N-benzoyl phenylalanine with a melting point of 185-188°C.[7]

Method 2: Coupling Reaction with Benzoic Anhydride

This method utilizes benzoic anhydride for the N-acylation of the amino acid.

-

Reactants:

-

L-phenylalanine

-

Benzoic anhydride (1 mmol)

-

Glacial Acetic Acid (25 mL)

-

-

Procedure:

-

A solution of the amino acid and benzoic anhydride (1 mmol) in 25 mL of acetic acid is refluxed for 2 hours.

-

After cooling to room temperature, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography (hexane-AcOEt, 70:30).

-

-

Yield: 126 mg (47%) of a white solid with a melting point of 141-141.5 °C.[5][6]

A general workflow for the synthesis of N-benzoyl amino acids is depicted in the following diagram.

Caption: General workflow for the synthesis of N-benzoyl-L-phenylalanine.

Spectroscopic Characterization

The structure of N-benzoyl-L-phenylalanine can be confirmed using various spectroscopic techniques.

-

¹³C Solid-State NMR Spectroscopy: Studies have been conducted on crystalline and polycrystalline samples of N-benzoyl-DL-phenylalanine and N-benzoyl-L-phenylalanine, respectively.[8] These studies help in understanding the molecular structure and hydrogen bonding patterns in the solid state.[8]

-

Mass Spectrometry (Electron Ionization): The mass spectrum of N-benzoyl-L-phenylalanine provides information about its molecular weight and fragmentation pattern, aiding in its identification.[3]

Biological and Research Applications

N-benzoyl-L-phenylalanine and its derivatives have several applications in biological research and drug development.

Enzyme Inhibition

N-benzoyl-L-phenylalanine is known to be an inhibitor of chorismate mutase-prephenate dehydrogenase.[9] This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. Inhibition of this pathway is a target for the development of herbicides and antimicrobial agents.

Antifungal Activity

Derivatives of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[6]

Photo-affinity Labeling

The photoreactive amino acid p-benzoyl-L-phenylalanine (Bpa) is a valuable tool for studying protein-protein interactions.[10][11] Bpa can be genetically incorporated into a protein of interest.[11] Upon exposure to UV light (around 350-365 nm), the benzophenone group forms a reactive diradical species that can covalently crosslink with interacting proteins in close proximity.[10] This allows for the "capture" of transient or weak protein-protein interactions for subsequent identification and analysis.[10]

The workflow for using p-benzoyl-L-phenylalanine in photo-affinity labeling is illustrated below.

Caption: Workflow for photo-affinity labeling using p-benzoyl-L-phenylalanine.

Safety and Handling

While N-benzoyl-L-phenylalanine is generally considered to have good safety, standard laboratory precautions should be followed.[1]

-

Avoid contact with eyes and skin. In case of accidental contact, rinse immediately with plenty of water.[1]

-

Ensure good ventilation to avoid inhaling dust.[1]

-

Store away from oxidants and strong acids.[1]

This guide provides a comprehensive overview of N-benzoyl-L-phenylalanine for professionals in research and drug development. The detailed information on its properties, synthesis, and applications should serve as a valuable resource for its effective utilization in scientific endeavors.

References

- 1. chembk.com [chembk.com]

- 2. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine, N-benzoyl- [webbook.nist.gov]

- 4. L-Phenylalanine, N-benzoyl- (CAS 2566-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. scielo.org.mx [scielo.org.mx]

- 7. prepchem.com [prepchem.com]

- 8. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98% [smolecule.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of Benzoyl-L-phenylalanine: A Technical Guide

Introduction

N-Benzoyl-L-phenylalanine is an N-acyl derivative of the essential amino acid L-phenylalanine. Its structural features, including the aromatic rings from both the phenylalanine and benzoyl moieties, a chiral center, a carboxylic acid, and an amide group, make it a molecule of significant interest in biochemical and pharmaceutical research. Understanding its spectroscopic properties is crucial for its identification, characterization, and the study of its interactions in biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Benzoyl-L-phenylalanine, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the expected chemical shifts for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (Benzoyl) | 7.80 - 7.90 | Multiplet | |

| Aromatic H (Benzoyl) | 7.40 - 7.55 | Multiplet | |

| Aromatic H (Phenyl) | 7.15 - 7.35 | Multiplet | |

| Amide N-H | ~8.7 | Doublet | ~7-8 |

| α-CH | 4.90 - 5.00 | Multiplet | |

| β-CH₂ | 3.20 - 3.40 | Multiplet | |

| Carboxylic Acid O-H | > 10 (variable) | Broad Singlet |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | ~174 |

| Amide C=O | ~167 |

| Aromatic C (Quaternary, Phenyl) | ~136 |

| Aromatic C (Quaternary, Benzoyl) | ~134 |

| Aromatic C-H (Benzoyl) | ~132 |

| Aromatic C-H (Phenyl) | ~129 |

| Aromatic C-H (Benzoyl) | ~128.5 |

| Aromatic C-H (Benzoyl) | ~127 |

| Aromatic C-H (Phenyl) | ~127 |

| α-CH | ~54 |

| β-CH₂ | ~38 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad |

| N-H Stretch | Amide | ~3300 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | CH, CH₂ | 2850-3000 | Medium-Weak |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| C=O Stretch (Amide I) | Amide | ~1650 | Strong |

| N-H Bend (Amide II) | Amide | ~1530 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. The data presented here is from electron ionization (EI) mass spectrometry.[1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 269 | ~5 | [M]⁺ (Molecular Ion) |

| 148 | ~40 | [M - C₇H₅O - H₂O]⁺ |

| 122 | ~10 | [C₇H₅O + H]⁺ |

| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, maximizing the signal intensity and resolution.

-

Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition :

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient.

-

For ¹³C NMR, a larger number of scans is required due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing :

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Instrument Setup :

-

Run a background scan with the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16-32) for good signal-to-noise.

-

-

Data Acquisition :

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using a correlation table.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.

-

Heat the probe to vaporize the sample into the gas phase.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis :

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection :

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal proportional to the abundance of each ion.

-

-

Data Presentation :

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.

-

Other peaks in the spectrum represent fragment ions, which provide structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Benzoyl-L-phenylalanine Derivatives

This technical guide provides a comprehensive overview of the diverse biological activities of this compound derivatives. It covers their roles as enzyme inhibitors, anti-inflammatory and antimicrobial agents, and their pivotal use as photo-crosslinking probes to elucidate complex biological interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex processes to facilitate understanding and further research in the field.

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of several key enzymes, demonstrating their therapeutic potential, particularly in metabolic diseases.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

A series of novel benzyl-substituted (S)-phenylalanine derivatives have shown significant inhibitory activity against DPP-4, a key target in the management of type 2 diabetes. Many of these compounds exhibit potency superior to the marketed drug sitagliptin.[1]

Quantitative Data: DPP-4 Inhibition

| Compound | Substitution Pattern | DPP-4 IC50 (nM) | Selectivity vs. DPP-7, DPP-8, DPP-9 | Reference |

| 6g | 4-fluorobenzyl | 3.79 | High | [1] |

| Series | Various benzyl substitutions | 3.79 - 25.52 | Not specified for all | [1] |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay: The inhibitory activity of the synthesized compounds on DPP-4 is typically evaluated using a fluorometric assay. The protocol involves incubating the purified enzyme with the test compound at various concentrations. The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Selectivity is determined by performing similar assays with other related dipeptidyl peptidases like DPP-7, DPP-8, and DPP-9.[1]

In Vivo Oral Glucose Tolerance Test (OGTT): To assess the in vivo efficacy, an OGTT is performed in a relevant animal model, such as normal Sprague Dawley rats. The animals are fasted overnight before the oral administration of the test compound or vehicle. After a set period (e.g., 30 minutes), a glucose solution is administered orally. Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) post-glucose challenge. The ability of the compound to reduce blood glucose excursion is indicative of its in vivo DPP-4 inhibitory activity.[1]

Logical Workflow for DPP-4 Inhibitor Screening

Caption: Workflow for the discovery of novel DPP-4 inhibitors.

Chorismate Mutase-Prephenate Dehydrogenase Inhibition

N-Benzoyl-L-phenylalanine has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase, a bifunctional enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[2] This makes it a potential target for developing novel antimicrobial agents.

Anti-inflammatory Activity

Certain derivatives of benzoyl-phenylalanine have demonstrated notable anti-inflammatory properties. A series of N-(2-benzoylphenyl)alanine derivatives were synthesized and evaluated for their ability to reduce inflammation.[3]

Quantitative Data: Anti-inflammatory Activity

| Assay | Compound Series | Potency | Animal Model | Reference |

| Evans blue-carrageenan induced pleural effusion | N-(2-benzoylphenyl)alanine derivatives | Two compounds were 0.1x as potent as indomethacin | Rats | [3] |

| Adjuvant arthritis | N-(2-benzoylphenyl)alanine derivatives | One compound was weakly active | Rats | [3] |

| Carrageenan-induced paw edema | 3-benzoyl-1-methyl-4-phenyl-4-piperidinol HCl | 90.32% reduction at 200 mg/kg | Not specified | [4] |

Experimental Protocol: Evans Blue-Carrageenan Induced Pleural Effusion Assay

This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on pleural effusion in rats.

-

Induction: Pleurisy is induced by intrapleural injection of a carrageenan solution.

-

Treatment: Test compounds or a reference drug (e.g., indomethacin) are administered to the rats, typically orally, prior to the carrageenan injection.

-

Measurement: After a specific time, the animals are euthanized, and the pleural cavity is washed with a saline solution. Evans blue dye is injected intravenously before euthanasia to quantify the volume of exudate by measuring its concentration spectrophotometrically.

-

Analysis: The anti-inflammatory effect is expressed as the percentage reduction in the exudate volume compared to the control group.[3]

Antimicrobial and Antitubercular Activity

Derivatives of phenylalanine, including benzoyl-modified structures, have been explored for their antimicrobial properties.

Antitubercular Activity

Nonhydrolyzable D-phenylalanine-benzoxazole derivatives have shown potent activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that while the D-phenylalanine moiety is crucial, the amide bond is a site of metabolic instability.[5]

Quantitative Data: Antitubercular Activity (MIC)

| Compound | Modification from Q112 | MIC (µM) in GAST/Fe Medium | Reference |

| Q112 | (Parent Compound) | 1.56 | [5] |

| 8 | Inversion of the amide bond | 6.25 | [5] |

| 9 | Removal of the carbonyl group | 9.4 - 12.5 | [5] |

| 10 | Thioamide substitution | 19 - 37 | [5] |

| 11 | Insertion of one carbon in side chain | ~3.12 (2x Q112) | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is typically determined using a broth microdilution method.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microplate containing a suitable growth medium (e.g., 7H9 broth for M. tuberculosis).

-

Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

-

Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

General Antibacterial Activity

Cationic surfactant analogues derived from L-Phenylalanine esters have been synthesized and screened for antibacterial activity. The activity was found to be dependent on the alkyl chain length, with esters being more active against Gram-positive than Gram-negative bacteria.[6] The introduction of L-phenylalanine into the antimicrobial peptide protonectin also enhanced its selective activity against Gram-positive bacteria.[7]

Application as Photoreactive Cross-linking Probes

Perhaps the most widespread application of a this compound derivative is the use of p-benzoyl-L-phenylalanine (pBpa) as a genetically encodable, photoreactive amino acid to study protein-protein interactions (PPIs) in vitro and in vivo.[8][9][10][11]

Mechanism of Action

Upon irradiation with UV light (typically 350-365 nm), the benzophenone moiety of pBpa undergoes an n to π* transition to form a reactive triplet diradical species.[12] This species can abstract a hydrogen atom from an adjacent C-H bond of an interacting protein, leading to the formation of a stable, covalent cross-link. A key advantage of pBpa is its relative stability in aqueous environments, as the excited state will relax back to the ground state if a suitable reaction partner is not available, minimizing non-specific reactions with water.[12]

Experimental Protocol: In Vivo Photo-crosslinking

-

Genetic Encoding: A gene for the protein of interest is mutated to include an amber stop codon (TAG) at the desired site for pBpa incorporation. This gene is co-expressed in a host system (e.g., E. coli, yeast, or mammalian cells) along with an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa and recognizes the amber codon.[8][10]

-

Protein Expression: The host cells are cultured in a medium supplemented with pBpa, leading to the expression of the target protein with pBpa incorporated at the specified position.

-

Cross-linking: The live cells or cell lysates are irradiated with UV light (350-365 nm) to activate the pBpa and induce covalent cross-linking between the target protein and its binding partners.

-

Analysis: The resulting cross-linked complexes are typically isolated via affinity purification of the tagged bait protein and analyzed by SDS-PAGE and Western blotting.[12][13] Interacting partners can be identified using mass spectrometry.

Photo-crosslinking Mechanism and Workflow

Caption: Mechanism and workflow for pBpa-mediated photo-crosslinking.

Structure-Activity Relationship: Enhancing Cross-linking Yields

The efficiency of pBpa cross-linking can be limited. Research has shown that incorporating electron-withdrawing groups, such as halogens, onto the benzophenone ring can significantly increase the cross-linking yield.[9][12][13]

Quantitative Data: Relative Cross-linking Yields of Halogenated pBpa Analogs

| pBpa Analog | Fold Change in Cross-linking Yield (vs. pBpa) | Reference |

| m-Cl-pBpa | ~2.5 | [13] |

| m-Br-pBpa | ~2.5 | [13] |

| p-CF3-pBpa | ~2.0 | [13] |

| p-I-pBpa | ~1.8 | [13] |

Other Biological Activities

-

TRPM8 Antagonism: Phenylalanine-derived β-lactams, including N-terminal benzoyl derivatives, have been identified as antagonists of the TRPM8 channel, a target for pain-related therapies.[14][15]

-

Antiviral Activity: A specific derivative was identified as a modulator of human immunodeficiency virus (HIV) capsid assembly.[8]

References

- 1. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonhydrolyzable D-Phenylalanine-Benzoxazole Derivatives Retain Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p-benzoyl-L-phenylalanine | C16H15NO3 | CID 7020128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives [explorationpub.com]

- 15. Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives | DIGITAL.CSIC [digital.csic.es]

Benzoyl-L-phenylalanine: A Technical Guide to a Versatile Photoreactive Amino Acid Analog for Probing Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Benzoyl-L-phenylalanine (BPA) is a photoreactive, unnatural amino acid that has become an indispensable tool for elucidating protein-protein and protein-nucleic acid interactions.[1][2] Its utility lies in its ability to be incorporated into proteins at specific sites, either through solid-phase peptide synthesis or genetically in living cells, and then upon photoactivation, to covalently cross-link with interacting molecules in close proximity.[3][4][5] This technical guide provides a comprehensive overview of BPA, including its properties, experimental protocols for its use, and its applications in biological research and drug development.

The benzophenone moiety in BPA can be excited by UV light (typically 350-365 nm) to form a reactive triplet-state diradical.[2][6] This excited state can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond and effectively "trapping" transient and stable interactions.[2][7] A key advantage of BPA is its chemical stability prior to photoactivation and its relatively low reactivity with water, making it well-suited for in vivo studies.[6]

Core Properties and Quantitative Data

The efficiency and effectiveness of BPA as a photo-crosslinker are determined by several key parameters. The following tables summarize the essential quantitative data for BPA and its derivatives.

| Property | Value | References |

| Molar Absorptivity (ε) | < 300 M⁻¹cm⁻¹ | [6] |

| Activation Wavelength | 350 - 365 nm | [2][6] |

| Quantum Yield (Φ) | 0.05 - 0.4 | [6] |

| Effective Crosslinking Distance | ~4 Å (0.4 nm) | [8] |

Table 1: Photophysical and Crosslinking Properties of p-Benzoyl-L-phenylalanine (BPA)

Recent studies have focused on developing BPA analogs with improved crosslinking efficiency. Halogenated derivatives, for instance, have shown significantly increased yields.

| BPA Analog | Relative Fold Change in Crosslinking Yield (compared to BPA) | Reference |

| 3-CF₃-BPA | 49-fold increase | [6] |

| 3-Cl-BPA | 30-fold increase | [6] |

| 4-CF₃-BPA | 23-fold increase | [6] |

Table 2: In Vitro Crosslinking Yields of Electron-Deficient BPA Analogs [6]

Experimental Protocols

Incorporation of BPA into Proteins

A. Solid-Phase Peptide Synthesis:

For in vitro studies using synthetic peptides, BPA can be directly incorporated during solid-phase peptide synthesis.

-

Materials: Fmoc-p-benzoyl-L-phenylalanine, standard solid-phase peptide synthesis reagents and resins.

-

Protocol:

-

Standard Fmoc-based solid-phase peptide synthesis protocols are followed.

-

In the desired coupling cycle, Fmoc-p-benzoyl-L-phenylalanine is used as the amino acid building block.

-

The synthesis is completed, followed by cleavage from the resin and purification of the BPA-containing peptide, typically by reverse-phase HPLC.[3]

-

B. Genetic Incorporation in E. coli:

Site-specific incorporation of BPA into larger proteins in living cells is achieved using amber suppression technology. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for BPA.

-

Materials:

-

E. coli expression strain (e.g., DH10B).

-

Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., from Methanococcus jannaschii).[4]

-

Glycerol minimum medium.

-

p-Benzoyl-L-phenylalanine (1 mM).

-

-

Protocol:

-

Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the aaRS/tRNA pair.

-

Grow the transformed cells in glycerol minimum medium.

-

Induce protein expression in the presence of 1 mM p-benzoyl-L-phenylalanine.

-

Harvest the cells and purify the BPA-containing protein using standard affinity chromatography methods (e.g., Strep-tag or His-tag).[4]

-

Photo-Crosslinking

-

Materials:

-

Purified BPA-containing protein and its potential interaction partner(s).

-

Appropriate buffer solution (e.g., 35 mM NaH₂PO₄, pH 8.0, 200 mM NaCl).[4]

-

UV lamp with an output at 350-365 nm.

-

-

Protocol:

-

Prepare a reaction mixture containing the BPA-containing protein and its binding partner(s) in a suitable buffer.

-

Incubate the mixture to allow for complex formation.

-

Expose the sample to UV light (350-365 nm) for a predetermined time (e.g., 5-10 minutes). The optimal irradiation time should be determined empirically.[4]

-

The photo-crosslinking reaction will result in the formation of a covalent bond between BPA and the interacting molecule.

-

Analysis of Cross-Linked Products

Mass spectrometry is the primary method for identifying the cross-linked products and mapping the interaction sites.

-

Materials:

-

SDS-PAGE equipment.

-

In-gel digestion reagents (e.g., trypsin).

-

LC-MS/MS system.

-

Software for analyzing mass spectrometry data.

-

-

Protocol:

-

Separate the photo-crosslinking reaction products by SDS-PAGE. The cross-linked complex will appear as a higher molecular weight band.[9]

-

Excise the band corresponding to the cross-linked product from the gel.

-

Perform in-gel digestion of the protein(s) using a protease such as trypsin.

-

Extract the resulting peptides and analyze them by LC-MS/MS.[10][11]

-

The identification of cross-linked peptides is facilitated by specialized software that can handle the complex fragmentation patterns. The use of isotopically labeled BPA (e.g., ¹³C-labeled) can significantly improve the reliability of identifying cross-linked peptides.[12][13]

-

Visualizing Workflows and Pathways

Photoactivation and Crosslinking Mechanism of BPA

The following diagram illustrates the photochemical mechanism of BPA activation and subsequent crosslinking.

Caption: Mechanism of BPA photoactivation and covalent cross-linking.

General Experimental Workflow for BPA-mediated Photo-Crosslinking

This diagram outlines the typical experimental workflow for identifying protein-protein interactions using BPA.

Caption: Experimental workflow for photo-crosslinking with BPA.

Applications in Research and Drug Development

BPA-mediated photo-crosslinking has been instrumental in a wide range of biological investigations:

-

Mapping Protein-Protein Interaction Interfaces: By incorporating BPA at various positions within a protein, the specific residues at the binding interface can be identified with high resolution.[14]

-

Identifying Transient or Weak Interactions: This technique is particularly powerful for capturing fleeting interactions that are often missed by other methods like co-immunoprecipitation.[6]

-

Probing Protein-DNA Interactions: BPA has been successfully used to map the binding sites of DNA-binding proteins.[4][15]

-

Characterizing Ligand-Receptor Binding Sites: In drug development, BPA can be incorporated into a ligand to identify its binding pocket on a target receptor.[16]

-

Studying Protein Conformation and Dynamics: Crosslinking can provide distance constraints that are valuable for computational modeling of protein and protein complex structures.[13]

Conclusion

p-Benzoyl-L-phenylalanine is a powerful and versatile tool for the study of molecular interactions. Its ability to be site-specifically incorporated into proteins and to form a covalent cross-link upon photoactivation provides a robust method for identifying and mapping interaction interfaces in vitro and in vivo. The continuous development of BPA analogs with enhanced crosslinking efficiencies further expands the utility of this photoreactive amino acid in both basic research and the development of novel therapeutics.

References

- 1. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reliable identification of cross-linked products in protein interaction studies by 13C-labeled p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

A Technical Guide to the Photoreactive Properties of Benzophenone-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photoreactive properties of benzophenone-containing amino acids, their application in modern research, and detailed methodologies for their use. Benzophenone-based photo-crosslinkers have become invaluable tools for dissecting protein-protein and protein-nucleic acid interactions within their native cellular environment, offering a powerful approach to drug discovery and the elucidation of complex biological pathways.

Core Photochemical Principles of Benzophenone

Benzophenone and its derivatives are aromatic ketones that serve as highly efficient photo-crosslinking agents. Their utility stems from a unique set of photochemical properties upon excitation with UV light.

Upon absorption of UV light, typically in the range of 350-360 nm, the benzophenone moiety transitions from its ground singlet state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing to a more stable triplet state (T₁), with a quantum yield approaching 100%.[1] The triplet state benzophenone behaves as a diradical and is the reactive species responsible for crosslinking. This excited triplet state can abstract a hydrogen atom from a suitable donor, such as a C-H bond in a nearby amino acid residue, to form a stable ketyl radical and a carbon-centered radical on the interacting molecule. Subsequent radical recombination results in the formation of a stable covalent carbon-carbon bond, effectively crosslinking the two molecules.[2][3]

A key advantage of benzophenone is its relative stability and inertness towards water, which minimizes non-specific reactions in aqueous biological systems.[2][3] If no suitable hydrogen donor is in close proximity, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the overall crosslinking efficiency.[2][3]

Quantitative Photoreactive Properties

The efficiency of photo-crosslinking is dependent on several factors, including the quantum yield of the photoreaction, the absorption maximum of the benzophenone derivative, and the lifetime of the excited triplet state. The table below summarizes key quantitative data for benzophenone and its commonly used amino acid derivative, p-benzoyl-L-phenylalanine (Bpa).

| Parameter | Benzophenone | p-benzoyl-L-phenylalanine (Bpa) | Halogenated Bpa Analogs | Notes |

| Absorption Maximum (λmax) | ~250 nm and ~350 nm | ~260 nm and ~350-360 nm | Similar to Bpa | The longer wavelength absorption is crucial for biological applications as it minimizes damage to proteins and nucleic acids.[4][5] |

| Intersystem Crossing Quantum Yield (Φisc) | ~1.0 | ~1.0 | ~1.0 | The high efficiency of triplet state formation is a key feature of benzophenones.[1] |

| Triplet State Lifetime (τT) | Microseconds to milliseconds | Varies with environment | Varies with environment | The lifetime is highly dependent on the solvent and the presence of quenchers.[6][7][8][9][10] |

| Crosslinking Efficiency | - | Often cited as >50% to 70% | Up to 50-fold higher than Bpa | Efficiency is highly context-dependent, relying on the proximity and reactivity of the target C-H bond. Halogenation with electron-withdrawing groups can significantly increase reactivity.[2][3][11][12] |

Experimental Protocols

The successful application of benzophenone-containing amino acids in research requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Synthesis of p-benzoyl-L-phenylalanine (Bpa)

While commercially available, Bpa can be synthesized in the laboratory. The following is a summarized protocol based on published methods.

Materials:

-

4-Methyl-4'-fluorobenzophenone

-

Aluminum chloride

-

Toluene

-

Ethyl acetamidocyanoacetate

-

18-crown-6

-

Potassium carbonate

-

Acetonitrile

-

Hydrochloric acid (8 M)

-

Trifluoroacetic acid

Procedure:

-

Synthesis of 4-methyl-4'-fluoro-benzophenone: Slowly add aluminum chloride to a stirred solution of 4-fluorobenzoyl chloride in toluene. Stir at room temperature under argon for 1.5 hours and then quench the reaction with water.

-

Synthesis of Ethyl α-acetamido-α-cyano-β-(4'-nitro-4-benzophenone)-DL-propionate: Mix the product from the previous step with ethyl acetamidocyanoacetate, 18-crown-6, and potassium carbonate in acetonitrile. Stir at room temperature under argon for 14 hours.

-

Hydrolysis to p-benzoyl-DL-phenylalanine: Reflux the crude protected amino acid with a 1:1 solution of 8 M HCl and trifluoroacetic acid at 160°C for 24 hours.

-

Purification: Lyophilize the reaction mixture to obtain the crude product. The product can be further purified by dissolving in 1 M NaOH, filtering, and adjusting the pH to precipitate the amino acid.

For a more detailed synthesis of a clickable and photoreactive Bpa derivative, refer to the work by Han et al. (2023).[13]

Site-Specific Incorporation of Bpa into Proteins

The genetic incorporation of unnatural amino acids like Bpa into proteins is a powerful technique. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (TAG).

In E. coli

-

Plasmids: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with a TAG codon at the desired position, and a second plasmid (e.g., pEVOL) encoding the orthogonal Bpa-specific aminoacyl-tRNA synthetase and its cognate suppressor tRNA.

-

Culture: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) supplemented with the appropriate antibiotics.

-

Induction: When the cell culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce the expression of the protein of interest (e.g., with IPTG) and the orthogonal synthetase/tRNA pair (e.g., with arabinose). Simultaneously, add Bpa to the culture medium to a final concentration of 1-2 mM.

-

Expression and Harvest: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for several hours to overnight. Harvest the cells by centrifugation.

-

Purification: Purify the Bpa-containing protein using standard chromatography techniques (e.g., affinity chromatography based on a His-tag).

In Mammalian Cells

-

Plasmids: Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the gene of interest with a TAG codon and a plasmid encoding the Bpa-specific orthogonal tRNA synthetase/tRNA pair.

-

Culture: Culture the transfected cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Bpa Addition: Add Bpa to the culture medium 24-48 hours post-transfection.

-

Expression and Harvest: Allow the cells to express the Bpa-containing protein for 48-72 hours post-transfection before harvesting.

Photo-Crosslinking and Analysis

UV Irradiation:

-

Sample Preparation: Prepare the sample containing the Bpa-incorporated protein and its potential interacting partners in a suitable buffer (e.g., PBS or HEPES-based buffer). The concentration of the proteins should be optimized for the specific interaction being studied.

-

Irradiation: Irradiate the sample with UV light at 365 nm. This can be done using a handheld UV lamp, a UV crosslinker instrument, or a laser. The duration of irradiation needs to be optimized and can range from a few minutes to an hour.[14][15] It is advisable to perform the irradiation on ice to minimize heat-induced damage to the proteins.[14]

-

Analysis: Analyze the cross-linked products by SDS-PAGE. A successful cross-linking event will result in a new band of higher molecular weight corresponding to the covalent complex.

Mass Spectrometry Analysis:

-

Sample Preparation: Excise the cross-linked band from the SDS-PAGE gel. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. Digest the protein complex with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software (e.g., pLink, MaxQuant with a cross-linking search engine) to identify the cross-linked peptides. This involves searching the MS/MS data for pairs of peptides that are covalently linked by the benzophenone-derived cross-linker.

Visualizations

Signaling Pathway: Grb2-Mediated EGFR Signaling

The adaptor protein Grb2 plays a crucial role in signal transduction downstream of the Epidermal Growth Factor Receptor (EGFR). Benzophenone-containing amino acids have been used to trap and identify direct interaction partners of Grb2, providing valuable insights into this pathway.

Caption: Grb2-mediated EGFR signaling pathway.

Experimental Workflow: Photo-Crosslinking Mass Spectrometry

The following diagram outlines the major steps involved in a typical photo-crosslinking mass spectrometry experiment to identify protein-protein interactions.

Caption: Experimental workflow for photo-crosslinking MS.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no incorporation of the unnatural amino acid | - Inefficient suppression by the tRNA/synthetase pair.- Toxicity of the unnatural amino acid.- Degradation of the unnatural amino acid in the medium. | - Use an optimized expression system (e.g., pEVOL plasmids).- Test different concentrations of the unnatural amino acid.- Ensure the freshness of the unnatural amino acid stock solution. |

| Low crosslinking efficiency | - Suboptimal UV irradiation time or intensity.- The benzophenone amino acid is not in close proximity to a reactive C-H bond.- Quenching of the triplet state. | - Optimize the duration and intensity of UV exposure.- Introduce the benzophenone amino acid at multiple sites within the protein.- Use halogenated benzophenone amino acids for higher reactivity.[2][11][12] |

| Difficulty in identifying cross-linked peptides by MS | - Low abundance of cross-linked peptides.- Complex fragmentation spectra.- Inappropriate data analysis software or parameters. | - Enrich for cross-linked peptides using size-exclusion chromatography.- Use MS-cleavable crosslinkers if possible.- Employ specialized cross-linking data analysis software and optimize search parameters. |

| Non-specific crosslinking | - Over-irradiation leading to protein damage.- High concentration of the photoreactive protein. | - Reduce the UV irradiation time.- Optimize the protein concentrations during the crosslinking reaction. |

By understanding the fundamental photochemical properties and adhering to robust experimental protocols, researchers can effectively leverage benzophenone-containing amino acids to unravel the intricate networks of molecular interactions that govern cellular life.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edinst.com [edinst.com]

- 7. edinst.com [edinst.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzophenone sensitization of triplet oxazine and of delayed fluorescence by oxazine in acetonitrile solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 11. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electron-deficient p-benzoyl-l-phe ... | Article | H1 Connect [archive.connect.h1.co]

- 13. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzoyl-L-phenylalanine in Elucidating Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Transient and weak interactions, however, present a significant challenge to traditional biochemical and structural biology techniques. The unnatural amino acid p-Benzoyl-L-phenylalanine (Bpa) has emerged as a powerful tool to overcome these limitations. As a genetically encodable photo-crosslinker, Bpa allows for the covalent capture of interacting proteins in vitro and in vivo with high spatial and temporal resolution. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis workflows for utilizing Bpa in PPI studies.

Introduction to p-Benzoyl-L-phenylalanine (Bpa)

p-Benzoyl-L-phenylalanine is a phenylalanine analogue containing a benzophenone moiety.[1] The key feature of Bpa is its ability to be photo-activated by UV light (typically 350-365 nm).[2][3] Upon irradiation, the benzophenone group undergoes an n to π* transition to form a reactive triplet diradical.[3][4] This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the Bpa-containing protein and its interacting partner.[4][5] This "zero-length" crosslinking provides high-resolution information about the proximity of interacting residues.

A significant advantage of Bpa is its chemical stability under ambient light and its relative inertness to water, making it suitable for experiments in complex biological environments.[6] Furthermore, Bpa can be genetically incorporated into proteins at specific sites using amber stop codon suppression technology, offering precise control over the location of the crosslinker.[7][8]

Core Principles and Mechanism of Action

The utility of Bpa in PPI studies is rooted in its photo-inducible crosslinking chemistry. The process can be summarized in the following steps:

-

Site-Specific Incorporation: Bpa is introduced into a protein of interest at a predetermined position by reprogramming an amber stop codon (TAG) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for Bpa.[2][8]

-

Protein Interaction: The Bpa-containing protein is allowed to interact with its potential binding partners under native conditions.

-

Photo-activation: The sample is irradiated with UV light (350-365 nm), which excites the benzophenone group of Bpa.[3]

-

Covalent Crosslinking: The photo-activated Bpa forms a covalent bond with an amino acid residue on the interacting protein that is within a close proximity (~3-5 Å).[9]

-

Analysis: The resulting covalently linked protein complex can be detected and the crosslinked site identified using various techniques, most notably mass spectrometry.

This approach allows for the "trapping" of transient interactions that would otherwise be lost during purification and analysis.

Experimental Protocols

Site-Specific Incorporation of Bpa into Proteins in E. coli

This protocol outlines the general steps for incorporating Bpa into a target protein expressed in E. coli.

Materials:

-

Expression plasmid for the target protein with a TAG codon at the desired incorporation site.

-

A "machinery" plasmid expressing the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate amber suppressor tRNA (e.g., pDule2-Bpa).[8]

-

BL21(DE3) E. coli strain.

-

LB medium and autoinduction media.[8]

-

p-Benzoyl-L-phenylalanine (Bpa).

-

Appropriate antibiotics.

Procedure:

-

Transformation: Co-transform the expression plasmid (containing the target gene with a TAG codon) and the Bpa machinery plasmid into competent BL21(DE3) E. coli cells.

-

Culture: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

-

Expression: Dilute the overnight culture into autoinduction medium containing 1 mM Bpa and the necessary antibiotics. Grow the culture at the optimal temperature for protein expression (e.g., 18-37°C) for 16-24 hours.

-

Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

-

Purification: Purify the Bpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Photo-Crosslinking Reaction

Materials:

-

Purified Bpa-containing protein.

-

Purified interacting partner protein(s).

-

Reaction buffer (e.g., PBS or HEPES-based buffer).

-

UV lamp (365 nm).

-

96-well microplate or quartz cuvette.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the Bpa-containing protein and its interacting partner(s) at appropriate concentrations in the reaction buffer.

-

Incubation: Incubate the reaction mixture on ice or at room temperature to allow for complex formation.

-

UV Irradiation: Irradiate the sample with a 365 nm UV lamp for a predetermined amount of time (typically 5-60 minutes) at a close distance (e.g., 1-5 cm).[1] The optimal irradiation time should be determined empirically.

-

Quenching (Optional): The reaction can be quenched by the addition of a reducing agent like DTT.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Mass Spectrometry Workflow for Identification of Crosslinked Peptides

Materials:

-

Crosslinked protein sample.

-

Urea, DTT, Iodoacetamide.

-

Trypsin or other proteases.

-

LC-MS/MS system (e.g., Orbitrap).

-

Crosslinking data analysis software (e.g., StavroX, xiSEARCH).[10][11]

Procedure:

-

Sample Preparation:

-

Denature the crosslinked protein sample in a buffer containing urea.

-

Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

-

Digest the protein mixture with trypsin overnight at 37°C.[11]

-

-

LC-MS/MS Analysis:

-

Separate the digested peptides by liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.[12]

-

-

Data Analysis:

Quantitative Data Presentation

The use of Bpa allows for the quantitative analysis of protein-protein interactions. Below are tables summarizing key quantitative data from studies utilizing Bpa.

Table 1: Crosslinking Efficiencies of Bpa-mediated Interactions

| Interacting Proteins/Peptides | Bpa Position | Crosslinking Efficiency (%) | Reference |

| Peptide Ligand (Bpa-P1) - BRD3-BD2 | Within peptide | 96 | [1] |

| Peptide Ligand (Bpa-P2) - BRD3-BD2 | Within peptide | 78 | [1] |

| Dimeric Glutathione S-transferase | Within one subunit | >50 | [1] |

| Calmodulin-binding peptide - Calmodulin | Within peptide | 70 | [11] |

Table 2: Dissociation Constants (Kd) of Interactions Studied with Bpa

| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |

| Peptide (Bpa-P1-FAM) - BRD3-BD2 | Fluorescence Anisotropy | 29 ± 10 µM | [1] |

| Peptide (Bpa-P2-FAM) - BRD3-BD2 | Fluorescence Anisotropy | 14 ± 1 µM | [1] |

| Calmodulin - Cx45 peptide | Fluorescence Spectroscopy | ~5 nM | [13] |

| Calmodulin - Melittin analogue | Competition Assay | 3 nM | [14] |

| Gal4 - Gal80 | In vivo crosslinking | Low nanomolar | [7] |

Table 3: Representative Mass Spectrometry Data for Bpa Crosslinking

| Bpa-containing Protein | Interacting Protein | Crosslinked Peptide 1 | Crosslinked Peptide 2 | Crosslinked Residues | Software Score | Reference |

| p97 (with Bpa) | p37 | [Bpa]... | ... | p97(X) - p37(Y) | StavroX | [11] |

| Calmodulin | M13 Peptide (with Bpa) | ... | [Bpa]... | Calmodulin(Met) - M13(Bpa) | - | [15] |

| HSPB5 (with Bpa) | HSPB5 | ... | [Bpa]... | HSPB5(X) - HSPB5(Y) | PeptideProphet | [16] |

Note: Specific peptide sequences and residue numbers are highly dependent on the individual experiment and are represented here generically.

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding the complex relationships in biological systems and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: General workflow for studying protein-protein interactions using Bpa.

Caption: Simplified EGFR-Grb2 signaling pathway investigated using Bpa.

Case Study: Mapping the Calmodulin-Target Peptide Interaction

Calmodulin (CaM) is a highly conserved calcium-binding protein that interacts with a wide range of target proteins, often through short, amphipathic helical peptide motifs. The transient nature of these interactions makes them ideal candidates for study with Bpa. By substituting a tryptophan residue in a 17-residue CaM-binding peptide with Bpa, researchers were able to achieve 70% crosslinking to CaM upon photolysis.[11] This demonstrated that the Bpa substitution did not significantly perturb the binding affinity. Further studies using 13C-labeled Bpa within a target peptide (M13) allowed for the unambiguous identification of crosslinked sites on CaM by mass spectrometry, pinpointing methionine residues as frequent sites of interaction.[15] These studies provide high-resolution snapshots of the CaM-peptide interface, validating structural models of the complex.

Conclusion

p-Benzoyl-L-phenylalanine has become an indispensable tool for the study of protein-protein interactions. Its ability to be genetically encoded with site-specificity and to form a covalent bond with interacting partners upon photo-activation provides a powerful method to capture and characterize both stable and transient complexes. The workflows for Bpa incorporation, photo-crosslinking, and mass spectrometric analysis are well-established and continue to be refined. For researchers in basic science and drug development, Bpa offers a unique and robust approach to dissecting complex protein interaction networks, validating drug targets, and providing structural insights that can guide the design of novel therapeutics.

References

- 1. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caught in the act: covalent crosslinking captures activator-coactivator interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An integrated workflow for crosslinking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct visualization of interaction between calmodulin and connexin45 - PMC [pmc.ncbi.nlm.nih.gov]